2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide
Description
2-[(4,4-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a secondary amine derivative of acetamide, featuring a 4,4-dimethylcyclohexyl substituent attached to the amino group and two methyl groups on the acetamide nitrogen. However, detailed physicochemical data (e.g., solubility, melting point) and toxicological profiles remain unreported in the provided evidence.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2)7-5-10(6-8-12)13-9-11(15)14(3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
AEPMPEBDTBZEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key steps:
- Formation of the intermediate amine salt or free amine containing the 4,4-dimethylcyclohexyl moiety.
- Coupling of this amine with an N,N-dimethylacetamide derivative or precursor, typically via amidation reactions facilitated by peptide coupling reagents.
Stepwise Preparation Process
Step 1: Preparation of the Amine Intermediate
- The 4,4-dimethylcyclohexyl amine is first converted into a reactive salt form for better handling and purity.
- Tertiary amines such as N,N-dimethyl-N-cyclohexylamine can be used to precipitate the amine salt, improving the efficiency of subsequent coupling steps.
- Solvents like acetonitrile or mixtures involving methyl tert-butyl ether (MTBE) or ethyl acetate are employed to optimize solubility and reaction kinetics.
Step 2: Amidation Coupling Reaction
- The amine intermediate is reacted with an activated acetamide derivative, often generated in situ using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and additives like 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency and reduce byproduct formation.
- The reaction is typically conducted at mild temperatures (from about -10 °C to +30 °C) to maintain stereochemical integrity and minimize side reactions.
- Ethyl acetate is preferred as the solvent for the coupling step due to its favorable extraction and purification properties.
- After completion, the reaction mixture is washed sequentially with aqueous sodium bicarbonate, hydrochloric acid, and brine, then dried over magnesium sulfate, and concentrated under vacuum to isolate the product.
Oxidation Step (If Applicable)
- In some synthetic routes, the alcohol functional group of the coupled product is oxidized to the corresponding amide using EDCI in a mixed solvent system (toluene/DMSO) with dichloroacetic acid as a catalyst.
Data Table: Summary of Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Amine Salt Formation | 4,4-Dimethylcyclohexyl amine + tertiary amine salt | Acetonitrile, MTBE, EtOAc | Ambient (20-25) | Precipitation of salt for purity |
| Amidation Coupling | Amine salt + activated N,N-dimethylacetamide derivative + EDCI + HOBt | Ethyl acetate | -10 to +30 | Mild temperature to preserve stereochemistry |
| Workup | Wash with NaHCO3, HCl, brine; dry over MgSO4 | - | Room temperature | Removal of impurities |
| Oxidation (optional) | EDCI, dichloroacetic acid | Toluene/DMSO | Ambient | Converts alcohol to amide if required |
Chemical Reactions Analysis
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide has several applications in scientific research.
Scientific Research Applications
- Chemistry It is used as a reagent in organic synthesis to create complex molecules.
- Biology It is investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
- Medicine It is explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
- Industry It is utilized in the development of new materials and chemical processes.
Biological Activities
2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a compound that has garnered attention due to its potential biological activities. Research indicates that N,N-dimethylacetamide (DMA), a structural component of the compound, exhibits antithyroid activity. A study demonstrated that DMA interferes with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis. The interaction was quantified using the Benesi-Hildebrand method, yielding a charge-transfer complex with iodine (KCT > 100 M−1), suggesting significant antithyroid potential.
DMA has been noted for its anti-inflammatory properties in various studies. It has shown efficacy in treating inflammatory diseases and possesses antibacterial effects, contributing to bone regeneration processes. These properties make it a candidate for therapeutic applications in inflammatory and infectious diseases. Recent findings suggest that DMA may play a role in controlling adiposity and preventing fat release, which positions it as a potential drug candidate for obesity management, highlighting its versatility beyond traditional uses.
Chemical Reactions Analysis
2-[(3,5-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions:
- Oxidation The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
- Substitution Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new derivatives.
Mechanism of Action
The mechanism of action of 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide with key analogs, focusing on molecular features, applications, and regulatory status:
Key Observations:
Structural Influence on Properties: The cyclohexyl group in the target compound enhances lipophilicity compared to DMAc, which is highly polar and water-miscible. This difference could influence applications in drug delivery or hydrophobic polymer matrices. Chlorinated analogs (e.g., 2-(2,4-dichlorophenoxy)-N,N-dimethylacetamide) exhibit herbicidal activity, suggesting that substituents on the acetamide backbone critically determine bioactivity .
Phosphorus-containing analogs (e.g., 4,4-dimethylcyclohexyl methylphosphonofluoridate) highlight the regulatory scrutiny applied to structurally complex organophosphates .
Biological Activity
2-[(4,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound can be classified as an amide derivative, which is characterized by the presence of a dimethylacetamide moiety. Its molecular formula is , and it features a dimethylcyclohexyl group that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4,4-dimethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction can be optimized for yield and purity through various methods such as solvent optimization and temperature control.
Anticoagulant Properties
Research has indicated that compounds similar to this compound exhibit anticoagulant effects by inhibiting factor Xa (FXa), a crucial enzyme in the coagulation cascade. A study demonstrated that derivatives of diamine compounds showed significant inhibition of FXa activity, suggesting potential applications in preventing thromboembolic disorders .
Toxicological Profile
While the compound shows promise in therapeutic applications, understanding its safety profile is essential. Data indicate that related compounds such as N,N-Dimethylacetamide (DMAc) have low acute toxicity but can cause chronic effects such as hepatotoxicity at high doses. Long-term exposure studies suggest a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight in rats .
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in various animal models |
| Chronic Exposure | Liver degeneration noted at high doses |
| Reproductive Toxicity | No significant effects on fertility in animal studies |
The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity related to coagulation pathways. The presence of the dimethylcyclohexyl group could enhance lipophilicity, facilitating better cell membrane penetration and interaction with target proteins.
Case Studies
- Anticoagulant Efficacy : A study involving a series of diamine derivatives showed that those with structural similarities to this compound effectively inhibited FXa in vitro and demonstrated anticoagulant effects in vivo .
- Safety Assessments : In a two-year study on rats exposed to DMAc (a structurally related compound), researchers found no carcinogenic effects but noted liver cell degeneration at higher doses, emphasizing the need for careful dosing in therapeutic applications .
- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds have shown that they are absorbed via multiple routes (oral, dermal, inhalation), with metabolites being excreted primarily through urine. This information is crucial for understanding the potential systemic effects and safety profiles of new formulations containing this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
